N-tert-butyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
N-tert-butyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a tetrahydroquinoline core and a morpholine substituent.
Properties
IUPAC Name |
N'-tert-butyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-22(2,3)24-21(28)20(27)23-15-19(26-10-12-29-13-11-26)17-7-8-18-16(14-17)6-5-9-25(18)4/h7-8,14,19H,5-6,9-13,15H2,1-4H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFWDMCKDMZGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline derivative, followed by the introduction of the morpholinoethyl group. The final step involves the formation of the oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a valuable tool for studying biochemical pathways and molecular interactions.
Medicine: The compound’s potential bioactivity could lead to the development of new therapeutic agents, particularly in the field of oncology.
Industry: Its chemical properties may make it useful in various industrial applications, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s ethanediamide backbone and tert-butyl group are shared with multiple derivatives in the evidence. Key structural comparisons include:
Key Observations :
- Substituent Impact: The morpholine group in the target compound may enhance solubility compared to benzodioxol in QOD , while the tetrahydroquinoline core could improve binding affinity to hydrophobic enzyme pockets.
- Synthetic Flexibility : tert-Butyl groups are frequently used for carbamate or amide protection, as seen in and , suggesting stability during synthesis .
Physicochemical Properties
Notes:
- The target compound’s morpholine group likely improves aqueous solubility compared to QOD’s benzodioxol.
Biological Activity
N-tert-butyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize existing knowledge regarding the biological activity of this compound, supported by data tables and relevant case studies.
The compound's chemical structure is characterized by a complex arrangement that includes a tetrahydroquinoline moiety and a morpholine group, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C23H36N4O2 |
| Molecular Weight | 400.6 g/mol |
| CAS Number | 922092-83-9 |
Research indicates that compounds with similar structures often exhibit activity through various mechanisms including:
- Inhibition of Enzymatic Activity : Compounds containing morpholine and tetrahydroquinoline moieties have been shown to inhibit specific enzymes that are crucial in metabolic pathways.
- Modulation of Receptor Activity : The interaction with neurotransmitter receptors can lead to significant pharmacological effects, especially in the central nervous system.
Anticancer Activity
Studies have suggested that derivatives of tetrahydroquinoline possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
- Case Study : A study involving a related compound demonstrated significant inhibition of cell proliferation in human leukemia cells (HL-60) at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Morpholine derivatives are known for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative conditions.
| Study | Findings |
|---|---|
| Neuroprotection in vitro | Reduced oxidative stress markers in neuronal cultures treated with the compound. |
| Behavioral studies in rodents | Improved cognitive function in models of Alzheimer's disease. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key parameters include:
- Absorption : Rapid absorption observed in animal models.
- Distribution : High distribution volume suggests extensive tissue penetration.
- Metabolism : Metabolized primarily by liver enzymes; potential for drug-drug interactions should be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
